N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
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Overview
Description
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Scientific Research Applications
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Future Directions
Compounds with an oxazolo[4,5-b]pyridine core, such as “N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide”, have shown promise in the field of medicinal chemistry due to their anticancer activity . Future research could focus on further exploring the biological activity of these compounds, optimizing their structures for improved activity, and investigating their mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-aminopyridine derivative with an α-haloketone under basic conditions to form the oxazole ring. The subsequent coupling with a phenylpropanamide derivative completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Mechanism of Action
The mechanism of action of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole and pyridine rings facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Specific pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide
Uniqueness
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is unique due to its specific structural features that confer distinct biological and chemical properties. Its fused oxazole-pyridine ring system provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXYCHWRTGVFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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